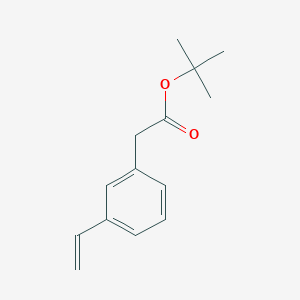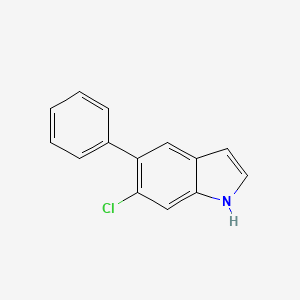
1-(2-Fluoro-3-pyridyl)cyclopropanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluoro-3-pyridyl)cyclopropanamine hydrochloride is a fluorinated organic compound with the molecular formula C8H10FN•HCl It is known for its unique chemical structure, which includes a cyclopropane ring attached to a pyridine ring with a fluorine atom at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-3-pyridyl)cyclopropanamine hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of a suitable alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Amination: The final step involves the introduction of the amine group. This can be done through nucleophilic substitution reactions using amine precursors and appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques may be employed to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(2-Fluoro-3-pyridyl)cyclopropanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring or the cyclopropane ring, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives.
科学研究应用
1-(2-Fluoro-3-pyridyl)cyclopropanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(2-Fluoro-3-pyridyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom and the cyclopropane ring contribute to its reactivity and ability to form stable complexes with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1-(2-Fluoro-3-pyridyl)cyclopropanamine hydrochloride can be compared with other similar compounds, such as:
1-(2-Chloro-3-pyridyl)cyclopropanamine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
1-(2-Bromo-3-pyridyl)cyclopropanamine hydrochloride: Similar structure but with a bromine atom instead of fluorine.
1-(2-Methyl-3-pyridyl)cyclopropanamine hydrochloride: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C8H10ClFN2 |
|---|---|
分子量 |
188.63 g/mol |
IUPAC 名称 |
1-(2-fluoropyridin-3-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H9FN2.ClH/c9-7-6(2-1-5-11-7)8(10)3-4-8;/h1-2,5H,3-4,10H2;1H |
InChI 键 |
OOIASUNKLFUANC-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=C(N=CC=C2)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



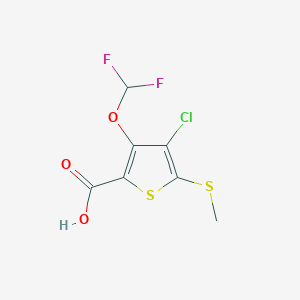

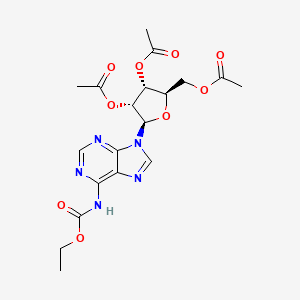
![4-Hydroxybenzoyl-coenzyme A; (Acyl-CoA); [M+H]+](/img/structure/B12079119.png)
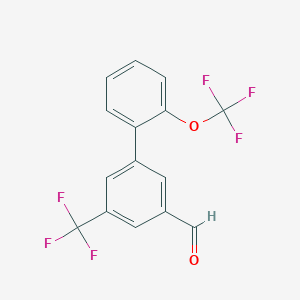





![Propanoic acid, 3-[(1,1,2,2,3,3,4,4-octafluoropentyl)oxy]-, methyl ester](/img/structure/B12079175.png)
